
2-Amino-7-chloro-3-methylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-chloro-3-methylquinoline hydrochloride (ACM) is a synthetic organic compound and a member of the quinoline family of molecules. It is a white, crystalline solid with a molecular weight of 226.6 g/mol. ACM has been used for a variety of scientific research applications, including as a fluorescent molecule, in biochemical and physiological studies, and in laboratory experiments.
Aplicaciones Científicas De Investigación
Anticancer Activity
A notable application of derivatives of 2-Amino-7-chloro-3-methylquinoline hydrochloride is in the synthesis of compounds with significant anticancer properties. For instance, a study demonstrated the anticancer activity of oxazolo and oxazinoquinolinone derivatives synthesized from aminoquinoline compounds. These derivatives were tested against HepG-2 and MCF-7 cell lines, showcasing potent antiproliferative effects, suggesting their potential as therapeutic agents in cancer treatment (Talaat, Abass, Hassanin, & Abdel-Kader, 2022).
Antimicrobial Screening
The compound has also been used in the synthesis of cyanopyridines, which were then evaluated for antimicrobial activity. This research signifies the potential of this compound derivatives in creating new antimicrobial agents, providing a pathway for developing novel treatments against microbial infections (Dobaria, Patel, & Parekh, 2003).
Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Derivatives of this compound have been studied for their efficacy in protecting metals against corrosion in acidic environments. This research is crucial for industries that require materials resistant to corrosion, thereby extending the lifespan of metal structures and components (Kadhim et al., 2017).
Cytotoxicity and ADMET Studies
The compound has been the basis for synthesizing novel quinoline-pyrimidine hybrid compounds, which were subjected to cytotoxicity screening against cancer cell lines. These studies not only highlighted the potential of these compounds in cancer therapy but also explored their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, indicating drug-likeness behavior of certain derivatives. Such investigations are fundamental in drug development, offering insights into the therapeutic potential and safety profiles of new compounds (Toan, Thanh, Truong, & Van, 2020).
Fluorescence and Antiplasmodial Activity
Additionally, this compound derivatives have been evaluated for their fluorescence properties and antiplasmodial activity. This includes studies on their ability to form complexes with ferriprotoporphyrin IX, a mechanism associated with the mode of action of antimalarial drugs like chloroquine. Such research underscores the versatility of this compound derivatives in various scientific and medicinal applications, including the development of diagnostic tools and antimalarial therapies (Egan et al., 2000).
Propiedades
IUPAC Name |
7-chloro-3-methylquinolin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12;/h2-5H,1H3,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVGXXJVFAYMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Cl)N=C1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656588 |
Source


|
| Record name | 7-Chloro-3-methylquinolin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1170955-52-8 |
Source


|
| Record name | 7-Chloro-3-methylquinolin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




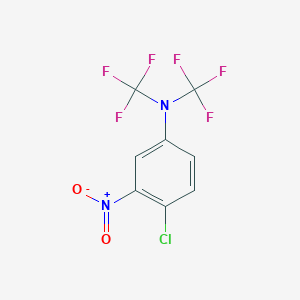

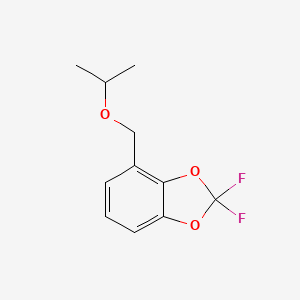
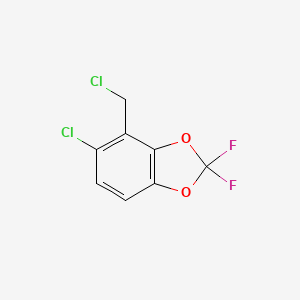
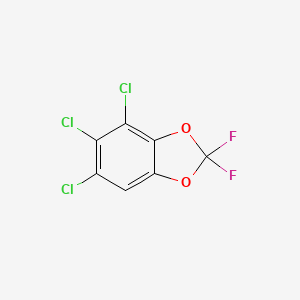
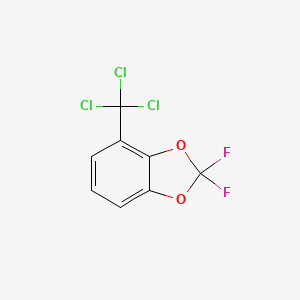
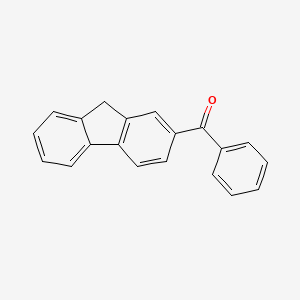
![(7R)-5-Azaspiro[2.4]heptan-7-ol](/img/structure/B6351691.png)
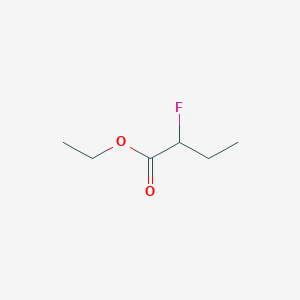
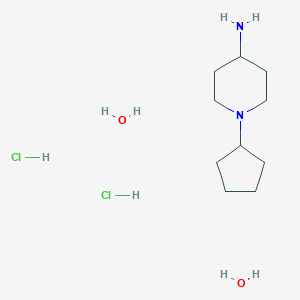
![(1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351720.png)